

Strategic Scaffold Analysis: 5-Chloro-1-(hydroxymethyl)indane

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Compound of Interest

Compound Name: (5-Chloro-indan-1-yl)-methanol

CAS No.: 711017-67-3

Cat. No.: B8185291

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Executive Summary & Chemical Identity

5-Chloro-1-(hydroxymethyl)indane (IUPAC: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol) represents a high-value chiral building block in medicinal chemistry. Structurally, it consists of a bicyclic indane core substituted with a chlorine atom at the C5 position and a primary hydroxymethyl group at the benzylic C1 position.

This scaffold is a critical pharmacophore precursor, sharing structural homology with serotonin modulators and melatonin receptor agonists. Its utility lies in the C1-hydroxymethyl handle, which serves as a versatile pivot for chain extension, amination (via mesylation/azide displacement), or direct receptor binding interactions.

Physicochemical Profile

Property	Value (Calculated/Observed)
IUPAC Name	(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
Precursor CAS	42348-86-7 (5-Chloro-1-indanone)
Chirality	1 Stereocenter (C1); exists as (R) and (S) enantiomers
LogP (Calc)	~2.3 – 2.6
H-Bond Donors	1 (Primary Alcohol)
H-Bond Acceptors	1

Synthetic Architecture

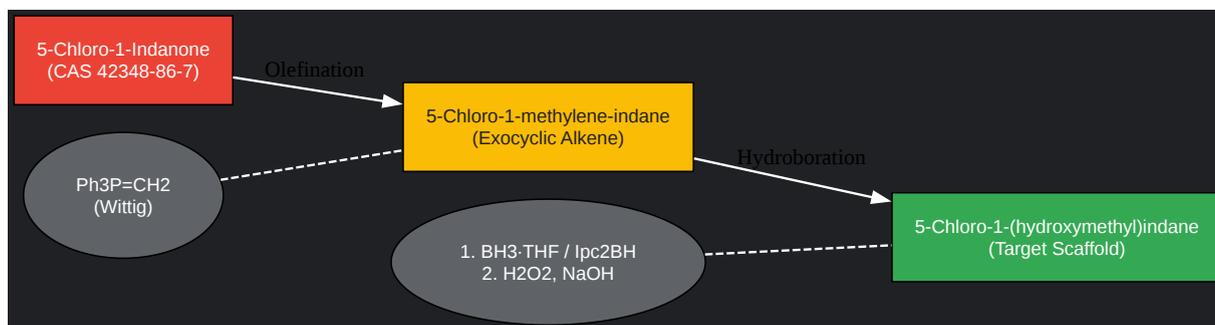
The synthesis of 5-chloro-1-(hydroxymethyl)indane is rarely a direct isolation from natural sources; it is engineered from the commercially robust precursor 5-chloro-1-indanone.

As a Senior Application Scientist, I recommend the Exocyclic Methylene Homologation Route for research-scale production due to its regiochemical precision. This pathway avoids the over-reduction often seen in carboxylic acid routes.

Pathway Logic: The Wittig-Hydroboration Protocol

- **Olefination:** Conversion of the C1 ketone to an exocyclic methylene using a Wittig reagent. This installs the necessary carbon atom.
- **Hydroboration-Oxidation:** Anti-Markovnikov addition of water across the double bond. This step is the stereodefining event. Using standard borane (BH₃·THF) yields a racemate, whereas chiral boranes (e.g., Ipc₂BH) allow for enantioselective access to the (R) or (S) isomer.

DOT Diagram: Synthetic Workflow



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Figure 1: Step-wise synthetic conversion from the indanone precursor to the hydroxymethyl target via exocyclic olefination.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step A: Methylenation (Wittig Reaction)

Objective: Convert 5-chloro-1-indanone to 5-chloro-1-methylene-2,3-dihydro-1H-indene.

- **Reagent Prep:** In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).
- **Deprotonation:** Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The solution yields a characteristic yellow ylide color. Stir for 30 min.
- **Addition:** Cannulate a solution of 5-chloro-1-indanone (1.0 equiv) in THF into the ylide solution.
- **Reaction:** Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (R_f ~0.4) should disappear; the non-polar alkene (R_f

~0.8) will appear.

- Workup: Quench with sat. NH_4Cl .^[1] Extract with Et_2O . Dry over MgSO_4 and concentrate. Purify via silica flash chromatography (100% Hexanes) to remove triphenylphosphine oxide.

Step B: Hydroboration-Oxidation

Objective: Regioselective installation of the primary alcohol.

- Hydroboration: Dissolve the Step A alkene (1.0 equiv) in anhydrous THF. Cool to 0°C .
- Addition: Add $\text{BH}_3\cdot\text{THF}$ (1.0 M, 0.5 equiv) dropwise. Crucial: For enantioselective synthesis, replace BH_3 with (-)- Ipc_2BH (1.2 equiv) at -25°C .
- Oxidation: Once the alkene is consumed (approx. 2h), carefully add 3M NaOH (1.2 equiv) followed by 30% H_2O_2 (1.2 equiv). Caution: Exothermic reaction. Maintain temperature $<10^\circ\text{C}$.
- Isolation: Stir for 1h at room temperature. Extract with EtOAc . Wash with brine.
- Purification: The crude oil is purified via column chromatography (Hexane/ EtOAc 3:1). The product is typically a viscous oil or low-melting solid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be validated.

Technique	Diagnostic Signal	Structural Confirmation
^1H NMR (400 MHz, CDCl_3)	δ 3.60–3.80 (m, 2H)	Confirms $-\text{CH}_2\text{OH}$ (Diastereotopic protons).
δ 3.20–3.35 (m, 1H)	Confirms C1-H (Benzylic methine).	
δ 7.10–7.30 (m, 3H)	Aromatic pattern consistent with 5-chloro substitution.	
^{13}C NMR	δ ~65.0 ppm	Primary alcohol carbon ($\text{CH}_2\text{-OH}$).
δ ~45.0 ppm	Benzylic C1 stereocenter.	
IR Spectroscopy	3300–3400 cm^{-1}	Broad O-H stretch (Alcohol).
HRMS (ESI)	$[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$	Matches calculated mass for $\text{C}_{10}\text{H}_{11}\text{ClO}$.

Pharmaceutical Applications

The 5-chloro-1-(hydroxymethyl)indane scaffold is a privileged structure in CNS drug discovery.

Melatonin Receptor Agonism

The indane ring mimics the indole core of melatonin. The 5-chloro substituent often enhances metabolic stability and receptor affinity compared to the native methoxy group. The C1-hydroxymethyl group is a bioisostere for the amide side chain found in drugs like Ramelteon, serving as a linker to install propionamide or similar motifs.

Monoamine Transporter Inhibitors

This scaffold is homologous to precursors used for Indatraline (a non-selective monoamine transporter inhibitor). The hydroxymethyl group can be converted to an amine via:

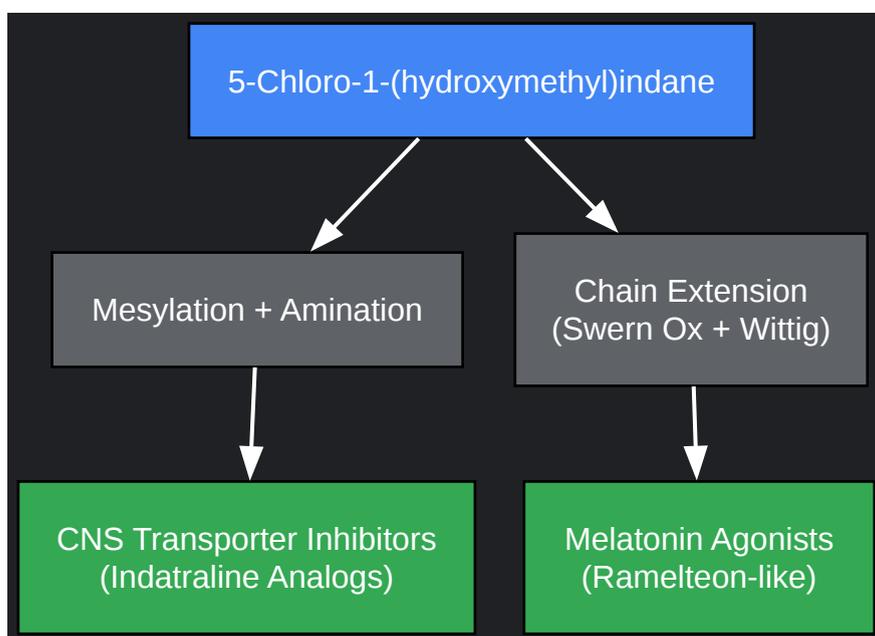
- Mesylation (OMs) followed by Azidation (

N₃) and Reduction (

NH₂).

- This creates 1-(aminomethyl)-5-chloroindane derivatives, which are potent scaffolds for serotonin/norepinephrine reuptake inhibition.

DOT Diagram: Functionalization Logic



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Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold to bioactive CNS agents.

References

- Precursor Identity & Synthesis
 - National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [[Link](#)]
 - Note: This source validates the starting material (CAS 42348-86-7) and the indane core numbering system.
- Synthetic Methodology (Indanone to Indane-methanol)

- Structural Applications (Indoxacarb/Indane Pharmacophores)
 - Xu, J., et al. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Retrieved from [[Link](#)] (Demonstrates the reactivity and medicinal value of the 5-chloro-indane scaffold).

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Sources

- [1. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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